Dibenzylazaniumylideneazanide
Description
Properties
IUPAC Name |
dibenzylazaniumylideneazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQLAHJZBQAQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=[N-])CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzylamine
- Structure : Two benzyl groups attached to a central amine (-NH2).
- Properties: Solubility: Highly soluble in organic solvents (e.g., ethanol, chloroform) due to nonpolar benzyl groups. Reactivity: Acts as a weak base; forms salts with acids. Used as a catalyst in organic synthesis .
- Applications : Intermediate in pharmaceuticals (e.g., antihistamines) and agrochemicals.
- Contrast with Dibenzylazaniumylideneazanide : Lacks the charged ylide system, resulting in lower polarity and reduced catalytic activity in redox reactions .
Benzathine Benzylpenicillin
- Structure : A dibenzylethylenediamine salt complexed with benzylpenicillin .
- Properties :
- Stability : Prolonged shelf-life due to the dibenzyl component slowing hydrolysis.
- Bioavailability : Sustained-release intramuscular antibiotic.
- Applications : Treatment of syphilis and streptococcal infections.
Dibenzyldimethylammonium Chloride
- Structure : Quaternary ammonium salt with two benzyl groups and two methyl groups attached to nitrogen.
- Properties :
- Solubility : Water-soluble cationic surfactant.
- Reactivity : Phase-transfer catalyst in nucleophilic substitutions.
- Applications : Used in polymer chemistry and emulsion stabilization.
- Contrast : The quaternary ammonium center in this compound differs from the ylide system in this compound, leading to divergent applications (e.g., surfactants vs. redox catalysts) .
Comparative Data Table
Q & A
Q. Q1. What are the established synthetic pathways for Dibenzylazaniumylideneazanide, and how can researchers optimize yield and purity?
Methodological Answer:
- Synthetic Routes : Start with nucleophilic substitution between benzylamine derivatives and azide precursors under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
- Optimization : Use fractional crystallization or column chromatography for purification. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation .
- Purity Validation : Characterize via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally analogous benzamide derivatives (e.g., N-Benzoyl-N-(2-phenylethyl)benzamide) .
Q. Q2. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Use UV-Vis spectroscopy to track degradation kinetics .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere. Compare decomposition profiles with azanium analogs (e.g., benzyl-heptadecyl-dimethylazanium chloride) .
- Data Interpretation : Apply the Arrhenius equation to predict shelf-life and identify degradation byproducts via LC-MS .
Advanced Research Questions
Q. Q3. What computational methods are recommended to predict this compound’s electronic properties and reactivity?
Methodological Answer:
- Quantum Chemistry : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Reactivity Analysis : Compare charge distribution with tetrazine or thiadiazole derivatives (e.g., 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines) to infer nucleophilic/electrophilic sites .
- Validation : Cross-reference computational results with experimental X-ray crystallography data (if available) .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation :
- Systematic Review : Follow PRISMA guidelines to aggregate and critically appraise existing studies. Assess bias using tools like ROBINS-I for non-randomized experiments .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) and include positive controls (e.g., cisplatin for cytotoxicity assays) .
- Statistical Analysis : Apply meta-regression to identify confounding variables (e.g., solvent choice, impurity levels) .
Q. Q5. What strategies are effective for studying this compound’s intermolecular interactions in supramolecular systems?
Methodological Answer:
- Techniques :
- Theoretical Modeling : Use molecular dynamics (MD) simulations to predict binding affinities with biomacromolecules .
Methodological and Ethical Considerations
Q. Q6. How should researchers ensure compliance with safety protocols when handling this compound?
Methodological Answer:
Q. Q7. What frameworks guide the integration of this compound into interdisciplinary research (e.g., materials science vs. medicinal chemistry)?
Methodological Answer:
- Literature Review : Use SciFinder or Reaxys to identify cross-disciplinary applications (e.g., catalytic activity in organic synthesis or antimicrobial properties) .
- Collaborative Design : Align research objectives with standardized reporting frameworks (e.g., MISTIC checklist for methodological studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
